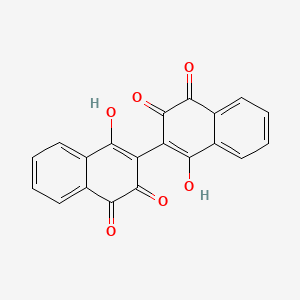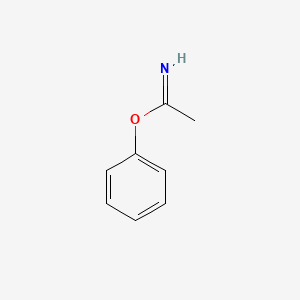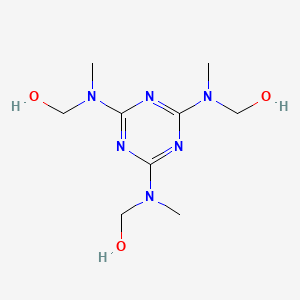
Voacangin
Übersicht
Beschreibung
Voacangine, known chemically as 12-methoxyibogamine-18-carboxylic acid methyl ester, is an alkaloid predominantly found in the root bark of the Voacanga africana tree. It is also present in other plants such as Tabernanthe iboga, Tabernaemontana africana, Trachelospermum jasminoides, Tabernaemontana divaricata, and Ervatamia yunnanensis . Voacangine is an iboga alkaloid and serves as a precursor for the semi-synthesis of ibogaine . It has demonstrated anti-addictive properties similar to ibogaine and potentiates the effects of barbiturates .
Wissenschaftliche Forschungsanwendungen
Voacangine has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Voacangine primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a key protein involved in angiogenesis, the process of new blood vessel formation. By targeting VEGFR2, Voacangine can influence angiogenesis, which has significant implications for conditions like cancer where angiogenesis plays a crucial role .
Mode of Action
Voacangine interacts with its target, VEGFR2, by binding to the kinase domain of VEGFR2 . This binding inhibits VEGFR2 kinase activity and its downstream signaling . The inhibition of VEGFR2 disrupts the normal process of angiogenesis, leading to potential antiangiogenic properties .
Biochemical Pathways
The primary biochemical pathway affected by Voacangine is the VEGF2 kinase pathway . By inhibiting VEGFR2, Voacangine disrupts this pathway, leading to a decrease in angiogenesis . Additionally, Voacangine may regulate ischemic stroke through modulating the PI3K‐Akt‐FoxO signaling pathway .
Pharmacokinetics
The absolute bioavailability of Voacangine is around 11–13% . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Voacangine’s action are primarily seen in its antiangiogenic properties . By inhibiting VEGFR2, Voacangine can potentially inhibit the growth of cells that express high levels of VEGFR2, such as glioblastoma cells . This suggests that Voacangine could have potential therapeutic applications in conditions characterized by excessive angiogenesis, like cancer .
Biochemische Analyse
Biochemical Properties
Voacangine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Voacangine has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic signaling. Additionally, Voacangine has been found to interact with proteins involved in oxidative stress pathways, contributing to its neuroprotective effects .
Cellular Effects
Voacangine exerts significant effects on various cell types and cellular processes. In neuronal cells, Voacangine has been shown to enhance cell survival and reduce oxidative stress-induced damage . It influences cell signaling pathways by modulating the activity of key signaling molecules such as protein kinase C and mitogen-activated protein kinases. Voacangine also affects gene expression by upregulating the expression of antioxidant genes and downregulating pro-apoptotic genes . In cancer cells, Voacangine has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of Voacangine involves several key interactions at the molecular level. Voacangine binds to acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This inhibition is achieved through the formation of stable complexes with the enzyme, resulting in a decrease in its catalytic efficiency. Voacangine also exerts its effects by modulating the activity of various signaling molecules, including protein kinase C and mitogen-activated protein kinases, which play critical roles in cell survival and apoptosis . Additionally, Voacangine influences gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Voacangine have been observed to change over time. Voacangine exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that Voacangine can maintain its neuroprotective and cytotoxic effects over several weeks of treatment . Prolonged exposure to Voacangine may lead to adaptive changes in cellular responses, such as upregulation of detoxification pathways and alterations in gene expression profiles .
Dosage Effects in Animal Models
The effects of Voacangine vary with different dosages in animal models. At low doses, Voacangine has been shown to enhance cognitive function and reduce oxidative stress in rodent models of neurodegenerative diseases . At higher doses, Voacangine can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of Voacangine plateau at moderate doses, and further increases in dosage lead to adverse effects .
Metabolic Pathways
Voacangine is involved in several metabolic pathways, including those related to its biotransformation and elimination. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion . Voacangine also affects metabolic flux by modulating the activity of key enzymes involved in energy metabolism, such as adenosine triphosphate synthase and glycolytic enzymes .
Transport and Distribution
Voacangine is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Voacangine interacts with transporters and binding proteins, such as P-glycoprotein, which facilitate its uptake and distribution within cells . The compound’s localization and accumulation are influenced by its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of Voacangine plays a critical role in its activity and function. Voacangine is primarily localized in the cytoplasm and mitochondria of cells . It can also be found in the nucleus, where it interacts with transcription factors and modulates gene expression . Post-translational modifications, such as phosphorylation and acetylation, can influence the targeting and activity of Voacangine within specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Voacangine can be extracted from the seeds of Voacanga africana using a method that involves ultrasonic extraction, acid water extraction, chloroform extraction, crystallization, and recrystallization . This method is advantageous due to its simplicity, short extraction time, and high extraction rate, resulting in high-purity voacangine suitable for medicinal use .
Industrial Production Methods: Industrial production of voacangine typically involves large-scale extraction from plant sources, followed by purification processes such as crystallization and recrystallization to achieve the desired purity . The use of solvents like acetone and chloroform is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions: Voacangine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize voacangine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of voacangine, which can be used for further research and development in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Voacangine is compared with other similar compounds such as:
Ibogaine: Both voacangine and ibogaine are iboga alkaloids with anti-addictive properties.
Tabersonine: Tabersonine, found in the seeds of Voacanga africana, is used in the synthesis of other medicinal compounds like vindoline.
Eigenschaften
CAS-Nummer |
510-22-5 |
|---|---|
Molekularformel |
C22H28N2O3 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
methyl (1S,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-9-13-11-22(21(25)27-3)19-16(7-8-24(12-13)20(14)22)17-10-15(26-2)5-6-18(17)23-19/h5-6,10,13-14,20,23H,4,7-9,11-12H2,1-3H3/t13?,14-,20-,22+/m0/s1 |
InChI-Schlüssel |
MMAYTCMMKJYIAM-YDVQQVDUSA-N |
SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC |
Isomerische SMILES |
CC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC |
Kanonische SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC |
Piktogramme |
Irritant |
Synonyme |
voacangine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Voacangine exhibits its effects through interaction with various targets:
- VEGFR2: Voacangine binds to the kinase domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), inhibiting its kinase activity and downstream signaling. This leads to the inhibition of angiogenesis and tumor growth, particularly in glioblastoma cells. []
- PI3K-Akt-FoxO Signaling Pathway: Voacangine activates the PI3K-Akt-FoxO signaling pathway in hippocampal neuronal cells, offering protection against oxidative stress and ferroptosis induced by oxygen-glucose deprivation/reoxygenation (OGD/R). []
- hERG Channel: Voacangine acts as a potent blocker of the human ether-à-go-go-related gene (hERG) channel, potentially impacting cardiac function. []
- Cell Cycle and Apoptosis: Voacangine induces G2/M cell cycle arrest and triggers apoptosis in human oral cancer cells. This apoptotic effect is associated with increased reactive oxygen species (ROS) production, activation of caspase-3, upregulation of Bax, and suppression of Bcl-2. Additionally, Voacangine inhibits the PI3K/AKT signaling pathway in these cells. []
- Dengue Virus E Protein: Voacangine demonstrates virucidal activity against specific dengue virus strains by interacting with the viral E protein. Molecular docking and dynamics studies suggest a favorable binding interaction and complex stability. []
A:
- Spectroscopic Data:
- UV (Ethanol): λmax (log ε) 225 (4.66), 286 (4.20), and 295 (4.21) nm []
- IR: Data consistent with published spectra for Voacangine []
- NMR: 1H and 13C NMR data have been extensively reported in the literature, including 2D NMR experiments (COSY, HSQC, HMBC, NOESY) for complete structural characterization. [, , , , ]
ANone: While specific studies on material compatibility are limited, research indicates:
- Stability: Voacangine undergoes oxidation upon exposure to light, particularly in methanolic solutions. Oxidation products include ibochine and iboluteine. []
- Extraction: Methanol is an effective solvent for extracting Voacangine from plant material. [, ]
ANone: Current research primarily focuses on Voacangine's biological activities. There's no evidence suggesting catalytic properties or applications.
A:
- Molecular Docking: Docking studies were performed to investigate the interaction of Voacangine with:
- VEGFR2 kinase domain, revealing binding affinity and supporting its anti-angiogenic activity. []
- Dengue virus E protein, demonstrating favorable binding energy and providing insights into its virucidal mechanism. []
- Pro-survival proteins (Bcl-2, Bcl-xL, Mcl-1), pro-activation protein (Bax), and apoptotic execution protein (caspase-3), indicating potential mechanisms for its cytotoxic activity in cancer cells. [, ]
- Molecular Dynamics Simulations: Simulations were conducted on the Voacangine-Dengue virus E protein complex, revealing stability over a 50 ns timeframe, further supporting its antiviral mechanism. []
A:
- Presence of the C16-Carboxymethyl Ester: This moiety in Voacangine influences its stability and reactivity compared to Ibogaine. It enhances the reactivity of the isoquinuclidinic nitrogen towards oxidation while stabilizing the indole ring. []
- Modifications at the Indole Ring: Oxidation at the indole ring, leading to the formation of 7-hydroxyindolenine or 7-peroxyindolenine derivatives, has been observed. []
- Decarbomethoxylation: Conversion of Voacangine to Ibogaine can be achieved through decarbomethoxylation. [, ]
A:
- Stability: Voacangine is susceptible to light-induced oxidation, especially in methanolic solutions, leading to the formation of degradation products like ibochine and iboluteine. []
A:
A:
- In vitro:
- Antiviral Activity: Voacangine demonstrates potent virucidal activity against specific dengue virus strains in cell culture. []
- Anticancer Activity: Voacangine inhibits the proliferation of various cancer cell lines, including human oral cancer cells [], glioblastoma cells [], and nasopharyngeal carcinoma cells [].
- Anti-amoebic activity: Voacangine exhibits potent dose-dependent anti-amoebic activity against Entamoeba histolytica trophozoites. []
- Antibacterial Activity: Limited activity was observed against Staphylococcus aureus, including methicillin-resistant strains. []
- In vivo:
- Neuroprotective Effects: Voacangine provides neuroprotection in a rat model of middle cerebral artery occlusion (MCAO), reducing brain damage, inflammation, and oxidative stress. []
- Anti-addictive Potential: While Voacangine itself did not prevent pregnancies in rats in one study, its potential as an anti-addictive agent, similar to Ibogaine, is under investigation. []
ANone: Information regarding resistance mechanisms or cross-resistance to Voacangine is not reported in the provided research.
ANone:
- Cytotoxicity: While Voacangine exhibits potent activity against cancer cells, it also shows some level of cytotoxicity towards normal mammalian cells. [, ]
- Cardiotoxicity: Voacangine's hERG channel blocking activity raises concerns about potential cardiotoxicity, requiring further investigation. []
ANone:
- Early Isolation and Characterization: Voacangine was first isolated from Voacanga africana and its structure was elucidated in the mid-20th century. [, ]
- Anti-addictive Potential: Research on the anti-addictive properties of Ibogaine, a related alkaloid, sparked interest in Voacangine and its potential in treating substance use disorders. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3,5-Bis(1-hydroxyethyl)phenyl]ethanol](/img/structure/B1217820.png)


![2-amino-4-(2-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1217823.png)

![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)
![2-Oxabicyclo[3.2.1]octan-3-one,1,8,8-trimethyl-](/img/structure/B1217827.png)

![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1217829.png)
![[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1217830.png)


